

Advanced Synthesis Strategies for 2-(2-Methoxyethyl)morpholine

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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855

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Part 1: Executive Summary & Strategic Analysis[1] [2]

Target Molecule: **2-(2-Methoxyethyl)morpholine** CAS Registry Number: 135463-81-9 (Generic/Racemic) Core Application: Pharmacophore modulation.[1][2][3] The 2-methoxyethyl side chain improves metabolic stability and aqueous solubility compared to simple alkyl morpholines, serving as a bioisostere for more lipophilic ether linkages.[1]

The Synthetic Challenge

Synthesizing 2-substituted morpholines is synthetically more demanding than the symmetrical 4-substituted (N-substituted) variants.[1][2][3] Direct alkylation of the morpholine ring at the C2 position is difficult due to the lack of activation. Therefore, the most reliable strategy involves constructing the morpholine ring with the substituent already in place (de novo synthesis) rather than functionalizing an existing ring.

The "Crotonate" Pathway

This guide advocates for the Intramolecular Oxa-Michael Cyclization route.[2] This pathway is superior to traditional epoxide opening or diol dehydration methods because:

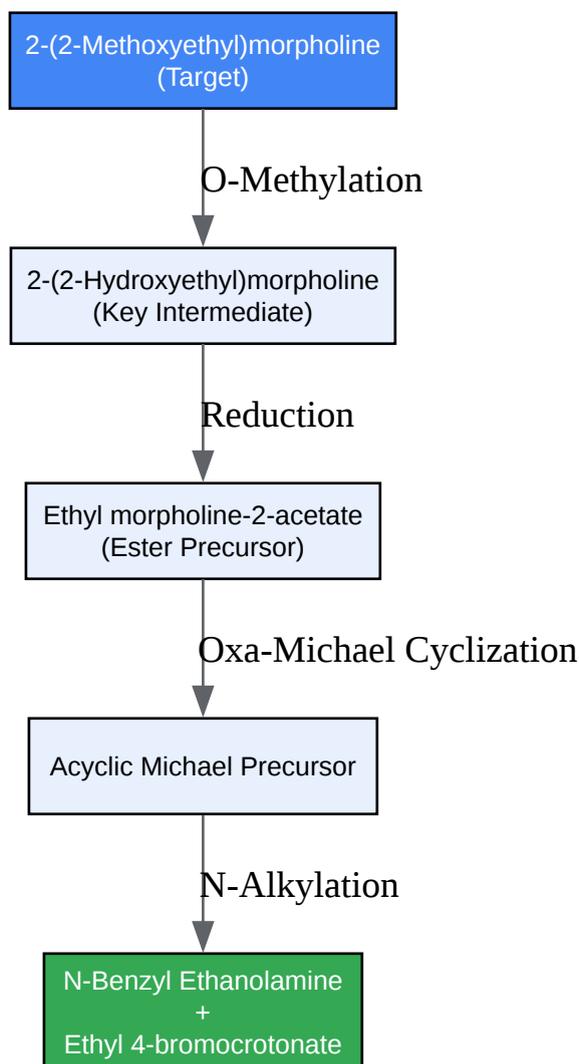
- Regiocontrol: It unambiguously establishes the C2-substitution pattern.

- Scalability: It utilizes inexpensive starting materials (amino alcohols and crotonates).
- Versatility: The intermediate (Morpholine-2-acetate) allows for divergence into various analogs (alcohols, amides, ethers).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Part 2: Retrosynthetic Logic

The retrosynthetic analysis deconstructs the target into a linear precursor capable of "zipping up" to form the ring.

- Disconnection: The ether methyl group is removed first, revealing the alcohol 2-(2-hydroxyethyl)morpholine.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Functional Group Interconversion (FGI): The ethyl alcohol side chain is traced back to an ester reduction. The precursor is Ethyl morpholine-2-acetate.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Ring Opening: The morpholine ring is disconnected at the C2-O bond via a retro-Michael addition.[\[1\]](#)[\[2\]](#)
- Precursors: This reveals the acyclic starting materials: N-Benzyl ethanolamine and Ethyl 4-bromocrotonate.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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Figure 1: Retrosynthetic tree illustrating the disassembly of the target molecule into commercially available precursors.

Part 3: Detailed Experimental Protocol

Phase 1: Construction of the Morpholine Core

Objective: Synthesize Ethyl 4-benzylmorpholine-2-acetate.

Step 1.1: N-Alkylation

Reagents: N-Benzyl ethanolamine (1.0 equiv), Ethyl 4-bromocrotonate (1.1 equiv), Triethylamine (TEA) or DIPEA (1.5 equiv), DCM or Toluene.^{[1][2][3]}

- Setup: Dissolve N-Benzyl ethanolamine in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.
- Addition: Cool to 0°C. Add TEA followed by the dropwise addition of Ethyl 4-bromocrotonate. The reaction is exothermic; control rate to maintain temp < 5°C.
- Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of the linear N-alkylated product).[1][2]
- Workup: Quench with water. Extract with DCM.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
- Result: Crude Ethyl 4-[benzyl(2-hydroxyethyl)amino]but-2-enoate.

Step 1.2: Intramolecular Oxa-Michael Cyclization

Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (KOtBu), THF (anhydrous).[1][2][3]

- Setup: Suspend NaH in anhydrous THF at 0°C under Argon.
- Cyclization: Slowly add the crude solution from Step 1.1 (dissolved in THF) to the base suspension.
- Mechanism: The base deprotonates the hydroxyl group. The resulting alkoxide attacks the -carbon of the -unsaturated ester (Michael acceptor).[1]
- Completion: Stir at 0°C for 1 hour, then allow to warm to RT. Reaction is usually complete within 3 hours.[1][2]
- Workup: Carefully quench with saturated NH₄Cl solution (hydrogen evolution!). Extract with EtOAc.[1][2]
- Purification: Flash column chromatography (Hexane/EtOAc) is recommended to isolate the pure morpholine ester.

- Yield Target: 65–75% over two steps.

Phase 2: Functionalization of the Side Chain

Objective: Convert the acetate side chain to the methoxyethyl ether.

Step 2.1: Reduction of Ester to Alcohol

Reagents: LiAlH₄ (1.5 equiv) in THF or NaBH₄ (4.0 equiv) + LiCl (catalytic) in EtOH/THF.[3]

- Protocol: Dissolve Ethyl 4-benzylmorpholine-2-acetate in anhydrous THF. Cool to 0°C.[2]
- Reduction: Add LiAlH₄ portion-wise. Stir at 0°C for 1 hour, then reflux if necessary (usually RT is sufficient for esters).
- Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter through Celite.[2]
- Product: 2-(4-Benzylmorpholin-2-yl)ethanol (also known as N-benzyl-2-(2-hydroxyethyl)morpholine).[1][2][3]

Step 2.2: O-Methylation (Williamson Ether Synthesis)

Reagents: NaH (1.5 equiv), Methyl Iodide (MeI, 1.5 equiv), THF or DMF.[1][3]

- Activation: Dissolve the alcohol from Step 2.1 in anhydrous THF/DMF (9:1). Cool to 0°C. Add NaH. Stir for 30 min to form the alkoxide.
- Alkylation: Add MeI dropwise.[2]
- Reaction: Stir at RT for 2–4 hours.
- Workup: Quench with water, extract with Et₂O or EtOAc.
- Product: 4-Benzyl-2-(2-methoxyethyl)morpholine.

Phase 3: Final Deprotection (Optional)

Note: If the N-benzyl group is desired for stability or further SAR, stop here.[1][3] If the free amine is required:

Reagents: H₂, Pd/C (10%), Methanol OR 1-Chloroethyl chloroformate (ACE-Cl).[1][2][3]

- Hydrogenolysis: Dissolve intermediate in MeOH. Add Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 12–24 hours.
- Filtration: Filter through Celite to remove catalyst.[2]
- Isolation: Concentrate to yield **2-(2-Methoxyethyl)morpholine** as a colorless oil.

Part 4: Reaction Mechanism & Pathway

Visualization[1][2][3]

The critical step defining this synthesis is the Oxa-Michael Cyclization.[2] The regioselectivity is driven by the conjugate addition of the alkoxide to the electron-deficient alkene.



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Figure 2: Mechanistic flow of the base-mediated Oxa-Michael cyclization step.[1][2][3]

Part 5: Data Summary & Process Parameters

Parameter	Specification / Range	Critical Note
Step 1 Temp	0°C to RT	Control exotherm during crotonate addition to prevent polymerization.[1][2][3]
Cyclization Base	NaH or KOtBu	KOtBu is often cleaner; NaH requires careful quenching.[1]
Reduction Agent	LiAlH ₄	Ensures complete reduction of ester to primary alcohol.
Overall Yield	40% - 55%	Cumulative yield from N-benzyl ethanolamine.[1][2][3]
Appearance	Clear/Pale Yellow Oil	The free amine absorbs CO ₂ from air; store under Argon.
Key NMR Signal	3.35 (s, 3H)	Singlet corresponding to the terminal O-Methyl group.[1][3]

Part 6: References

- Core Synthesis Methodology: Perreault, S., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." ACS Central Science, 2024. Validates the intramolecular oxa-Michael reaction using ethyl-4-bromocrotonate for morpholine synthesis.
- Intermediate Characterization: Blythin, D. J., et al. "Substituted Morpholine-2S-acetic Acid Derivatives: SCH 50911 and Related Compounds." [1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 1996.[4] Provides characterization data for morpholine-2-acetic acid derivatives.[1][2][3]
- Commercial Precursor Validation: GuideChem Database.[2] "(S)-N-Boc-2-(2-hydroxyethyl)morpholine CAS: 1257856-15-7." [1][2][3][5] Confirms stability and availability of the 2-hydroxyethyl intermediate.[3]
- General Morpholine Reviews: Dua, R., et al. "Therapeutic potential of morpholine-based compounds." [1][2] Future Medicinal Chemistry, 2025. Contextualizes the importance of 2-substituted morpholines in drug discovery.[3]

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